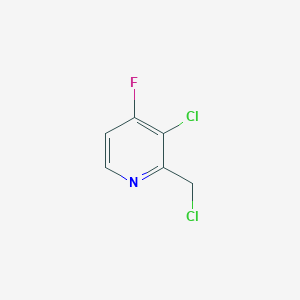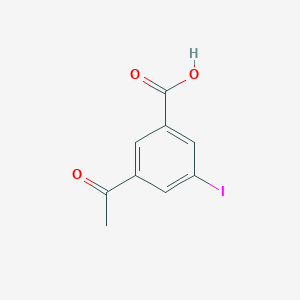
3-Acetyl-5-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-iodobenzoic acid is an organic compound with the molecular formula C9H7IO3 It consists of a benzene ring substituted with an acetyl group at the 3-position and an iodine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-iodobenzoic acid typically involves the iodination of 3-acetylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 3-acetylbenzoic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under mild conditions to ensure selective iodination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The acetyl group can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced forms of the acetyl group.
Applications De Recherche Scientifique
3-Acetyl-5-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes, including catalysts and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom and acetyl group play crucial roles in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodobenzoic Acid: Similar structure but lacks the acetyl group.
5-Iodobenzoic Acid: Similar structure but lacks the acetyl group.
3-Acetylbenzoic Acid: Similar structure but lacks the iodine atom.
Uniqueness
3-Acetyl-5-iodobenzoic acid is unique due to the presence of both the acetyl group and the iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H7IO3 |
|---|---|
Poids moléculaire |
290.05 g/mol |
Nom IUPAC |
3-acetyl-5-iodobenzoic acid |
InChI |
InChI=1S/C9H7IO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13) |
Clé InChI |
PNGVZVOMSZRXDK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
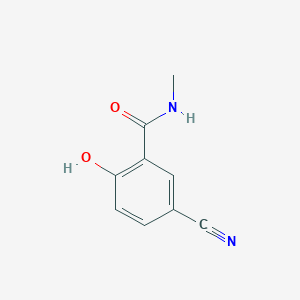
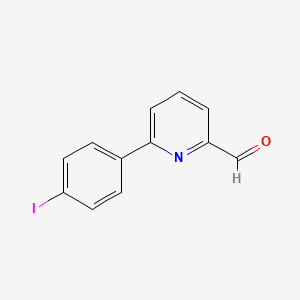

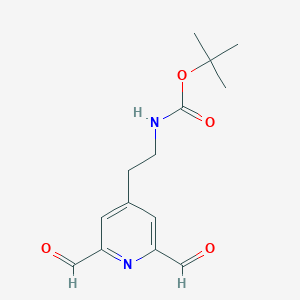
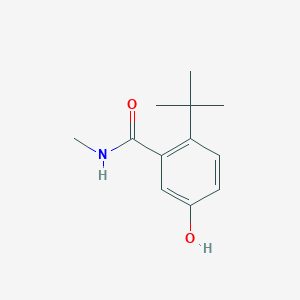
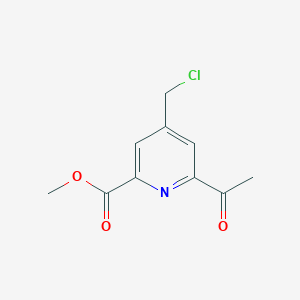
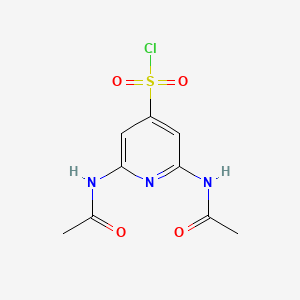
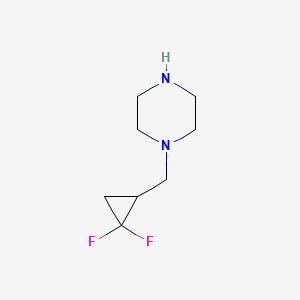

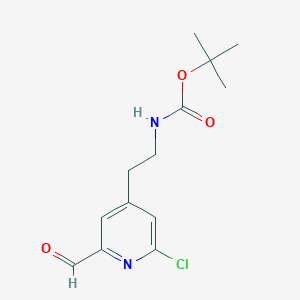
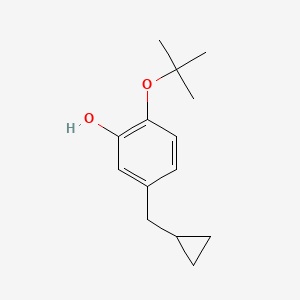
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
